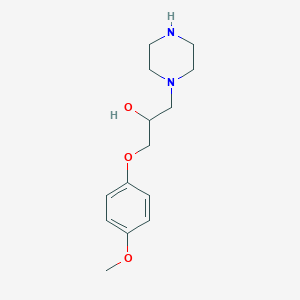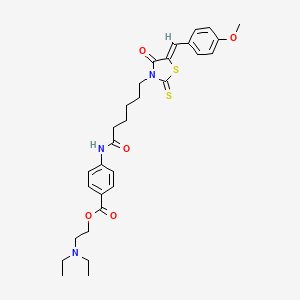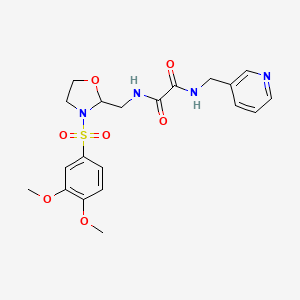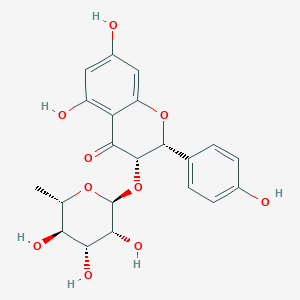
Isoengeletin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoengeletin is a natural product isolated from the leaves of Engelhardtia roxburghiana Wall . It belongs to the chemical family of flavonoids . The molecular formula of Isoengeletin is C21H22O10 and it has a molecular weight of 434.39 . It appears as a powder and is soluble in Acetone, Chloroform, Dichloromethane, DMSO, and Ethyl Acetate .
Molecular Structure Analysis
The IUPAC name of Isoengeletin is (2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one . The structure can be found in various databases such as ChemSpider .Physical And Chemical Properties Analysis
Isoengeletin has a boiling point of 763.4±60.0°C at 760 mmHg and a melting point of 301-302°C . Its density is 1.66±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Antioxidant and Neuroprotective Effects
Isoquercetin, a related compound to Isoengeletin, has been found to exhibit neuroprotective effects against cerebral ischemic stroke. It operates by attenuating oxidative stress and neuronal apoptosis in brain injury models, both in vivo and in vitro. This effect is facilitated through the Nrf2-mediated inhibition of the NOX4/ROS/NF-κB pathway, highlighting its potential as a therapeutic agent for ischemic brain injury (Dai et al., 2018).
Effects on Cell Proliferation and Apoptosis
Research on Isorhamnetin, another compound closely related to Isoengeletin, shows that it can inhibit the growth of human lung cancer A549 cells. This inhibition leads to increased apoptotic cell death in a time- and dose-dependent manner, suggesting Isorhamnetin's potential as an anti-lung cancer agent (Ruan, Hu, & Chen, 2015).
Photoprotective Properties
Isorhamnetin also demonstrates photoprotective properties against UVB-induced cell damage in human keratinocytes. It reduces oxidative stress and limits programmed cell death triggered by UVB exposure, suggesting its application in skin protection from UVB radiation (Han et al., 2015).
Cardiovascular Protective Effects
Isoquercetin has also shown cardiovascular protective effects in the treatment of ischemia/reperfusion-related myocardial injury. It protects H9C2 cardiomyocytes from hypoxia/reoxygenation-induced injury, suggesting its potential in managing cardiovascular diseases (Cao, Xu, Zhu, & Liu, 2017).
Metabolic and Anti-Obesity Effects
Isorhamnetin has been studied for its effects on adipocyte mitochondrial biogenesis and AMPK activation. It reduces intracellular lipid and triglyceride accumulation in 3T3-L1 adipocytes, suggesting a role in the prevention of obesity (Lee & Kim, 2018).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-25,27-28H,1H3/t8-,15-,17+,18+,19+,20+,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUPQWGKORWZII-RPJYBVRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoengeletin | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

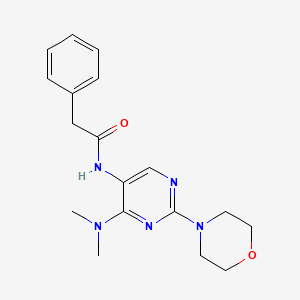

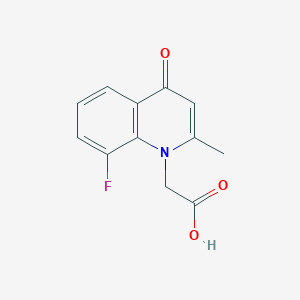
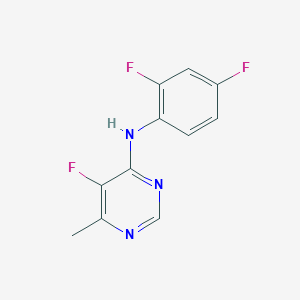
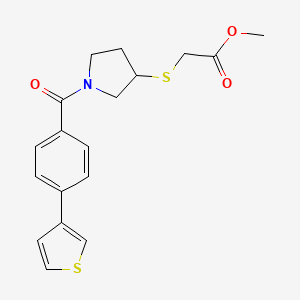
![3-cyclopentyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B3002147.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3002148.png)
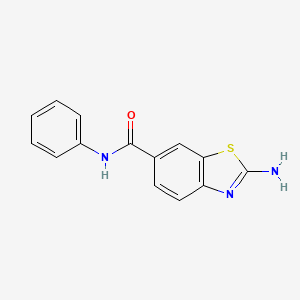
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B3002151.png)
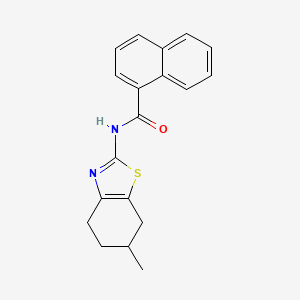
![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3002158.png)
